molecular formula C25H30 B1601792 Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- CAS No. 100558-65-4

Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-

Cat. No.: B1601792
CAS No.: 100558-65-4
M. Wt: 330.5 g/mol
InChI Key: LPXGNGUTDHYUJL-UHFFFAOYSA-N
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Description

Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- is a complex organic compound with the molecular formula C25H30 and a molecular weight of 330.51 g/mol . This compound is notable for its unique structure, which includes a benzene ring substituted with a trans-4-ethylcyclohexyl group and a propyl group, connected via an ethynyl linkage. It is primarily used in the field of liquid crystal monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products:

Scientific Research Applications

Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the development of liquid crystal displays (LCDs).

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance polymers and as a component in specialty coatings

Mechanism of Action

The mechanism by which Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl- exerts its effects is largely dependent on its structural features:

Comparison with Similar Compounds

  • Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-methyl-
  • Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-butyl-

Comparison:

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30/c1-3-5-21-6-8-22(9-7-21)10-11-23-14-18-25(19-15-23)24-16-12-20(4-2)13-17-24/h6-9,14-15,18-20,24H,3-5,12-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXGNGUTDHYUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3CCC(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544898
Record name 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100558-65-4
Record name 1-(4-Ethylcyclohexyl)-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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